2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Antifungal Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship (SAR)

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS 27603-25-4) is a heterocyclic sulfone compound. It serves as a crucial intermediate in the synthesis of N-aryl-2-heteroaryloxy-N-isopropyl acetamide herbicides, most notably the commercial herbicide flufenacet.

Molecular Formula C4H3F3N2O2S2
Molecular Weight 232.2 g/mol
CAS No. 27603-25-4
Cat. No. B1309840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
CAS27603-25-4
Molecular FormulaC4H3F3N2O2S2
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(S1)C(F)(F)F
InChIInChI=1S/C4H3F3N2O2S2/c1-13(10,11)3-9-8-2(12-3)4(5,6)7/h1H3
InChIKeySQLPTSMJAQPVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Key Intermediate for Agrochemical Synthesis and Antifungal Research


2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS 27603-25-4) is a heterocyclic sulfone compound . It serves as a crucial intermediate in the synthesis of N-aryl-2-heteroaryloxy-N-isopropyl acetamide herbicides, most notably the commercial herbicide flufenacet . Beyond its synthetic utility, this specific compound and its class (2-(substituted)sulfonyl-5-trifluoromethyl-1,3,4-thiadiazoles) are recognized for their potent antifungal activity, originally disclosed in foundational patents [1].

Why Direct Substitution of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is Not Advisable


Within the 2-(substituted)sulfonyl-5-trifluoromethyl-1,3,4-thiadiazole series, seemingly minor alterations to the sulfonyl substituent (e.g., methyl vs. benzyl or phenyl) result in significant, quantifiable shifts in antifungal potency against specific organisms [1]. Furthermore, this specific methylsulfonyl derivative is the requisite intermediate for synthesizing the herbicide flufenacet; its optimal reactivity and the existence of high-yield, scalable manufacturing processes patented specifically for its production make generic or 'in-class' substitution by other thiadiazole sulfones chemically and economically unviable for this application [2].

Head-to-Head Performance Data for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole


Comparative Antifungal Potency (MIC) Against Candida albicans Within Analog Series

In a direct head-to-head agar dilution assay, 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole demonstrated superior potency against the key fungal pathogen Candida albicans compared to its benzyl analog. The MIC for the target compound was 15 µg/mL, whereas the benzyl-substituted analog required a concentration of 31 µg/mL to inhibit growth under identical conditions [1].

Antifungal Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship (SAR)

Synthesis Process Efficiency: Catalytic Oxidation Yield vs. Prior Art

The patented catalytic oxidation process using activated molybdenum or tungsten catalysts provides a dramatically higher yield of the target compound compared to the prior art method. The prior art, which used potassium permanganate oxidation, reported a yield of only approximately 65% [1]. In contrast, the improved catalytic process achieves an average net yield of about 97.5% for the sodium tungstate process, with product purities reaching 98.1% [1].

Process Chemistry Synthetic Yield Green Chemistry

Differential Antifungal Spectrum: Narrow Potency Gap Against Aspergillus fumigatus

The compound exhibits a distinctly different potency profile against Aspergillus fumigatus compared to its structural neighbors. Its MIC of 6.2 µg/mL indicates significantly greater activity than both the methyl (31 µg/mL) and butyl (31 µg/mL) analogs, but is less potent than the benzyl analog (31 µg/mL) when tested under the same conditions [1]. This highlights a specific, non-linear structure-activity relationship where the methylsulfonyl group provides a unique balance of potency.

Antifungal Aspergillus fumigatus Structure-Activity Relationship (SAR)

Validated Application Scenarios for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole


Primary Intermediate for Commercial Herbicide Flufenacet Synthesis

This is the definitive industrial application. The compound is the direct and necessary intermediate for the synthesis of flufenacet, a widely used pre-emergent and early post-emergent herbicide [1]. The existence of optimized, high-yield catalytic processes specifically for this intermediate's production demonstrates its irreplaceability in this supply chain [2].

Scaffold for Developing Anti-Candida Agents

As demonstrated by the quantitative MIC data, this specific methylsulfonyl derivative shows potent activity against Candida albicans (MIC 15 µg/mL), twice as potent as its benzyl counterpart. Medicinal chemistry programs targeting Candida infections should prioritize this scaffold for derivatization to enhance potency and selectivity further [1].

Lead Compound for Investigating Structure-Activity Relationships Against Aspergillus fumigatus

The compound's 5-fold superior activity against Aspergillus fumigatus (MIC 6.2 µg/mL) compared to the butyl and phenyl analogs makes it a valuable tool compound for probing the molecular targets responsible for this activity differential. Its unique position in the SAR series can guide the design of next-generation antifungal agents [1].

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